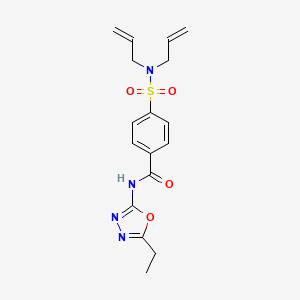

4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-4-11-21(12-5-2)26(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(6-3)25-17/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZOZFASMCJUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. They function as potentiators of beta-lactam antibiotics, enhancing their efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) by inhibiting the vraSR operon .

- Anti-inflammatory Properties : The compound has been studied for its role in inhibiting interleukin 1 receptor-associated kinase 4 (IRAK-4), which is crucial in inflammatory pathways. This inhibition suggests potential applications in treating inflammatory diseases and autoimmune conditions .

- Induction of Autophagy : Certain derivatives have shown the ability to induce autophagic degradation of intracellular molecules, providing a novel approach to targeting cancer cells and other pathological states .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of vraSR operon | , |

| Anti-inflammatory | IRAK-4 inhibition | , |

| Autophagy induction | Induces degradation of intracellular molecules |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds related to the target compound, it was found that those with similar structural features significantly reduced bacterial growth in vitro. The study highlighted the importance of the sulfamoyl group in enhancing antibiotic action against resistant bacterial strains .

Case Study 2: IRAK-4 Inhibition

A separate investigation into IRAK-4 inhibitors demonstrated that compounds with a similar backbone to this compound exhibited a dose-dependent reduction in inflammatory markers in cellular models. This suggests promising applications for inflammatory diseases .

Case Study 3: Autophagy Induction

Research published in Molecular Cell indicated that certain derivatives could effectively induce autophagy in cancer cell lines, leading to decreased cell viability and increased apoptosis. This mechanism opens avenues for cancer therapy development using compounds with similar structures .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 5-ethyl-1,3,4-oxadiazol-2-yl group enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar oxadiazole derivatives can disrupt cancer cell proliferation pathways and may serve as lead compounds for further development .

- Anti-inflammatory Properties : The sulfamoyl group is known for its role in modulating inflammatory responses. Compounds with similar structures have demonstrated effectiveness in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial effects. Related compounds have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains of bacteria. This property could be leveraged in developing new antibiotics or adjunct therapies for existing treatments .

Pharmacological Insights

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation in cancer cells. For instance, derivatives of benzamide with oxadiazole groups have been shown to inhibit histone deacetylases, leading to altered gene expression profiles conducive to apoptosis .

- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity is crucial for optimizing this compound's efficacy. Studies focusing on SAR have identified key functional groups that enhance activity against specific targets, guiding future synthesis efforts .

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of benzamide derivatives incorporating oxadiazole groups and evaluated their anticancer activities in vitro. Results indicated that certain derivatives significantly inhibited cell viability in various cancer cell lines compared to controls .

- Clinical Potential : Investigations into the anti-inflammatory effects of sulfamoyl-containing compounds have shown promise in preclinical models of rheumatoid arthritis and other inflammatory conditions. These studies highlight the therapeutic potential of such compounds in managing chronic inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide may find applications in material science due to its unique chemical properties:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially imparting desirable properties such as enhanced thermal stability or improved mechanical strength.

- Coatings and Composites : Its antimicrobial properties could be advantageous in developing coatings for medical devices or surfaces that require sterilization.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.